4-{2-[(2-Chloro-4-Fluorophenyl)amino]-5-Methylpyrimidin-4-Yl}-N-[(1s)-1-(3-Chlorophenyl)-2-Hydroxyethyl]-1h-Pyrrole-2-Carboxamide, more commonly known as VTX-11e or VTX-11e, is a potent and selective inhibitor of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2) [, ]. It belongs to the class of ATP-competitive kinase inhibitors and exhibits activity in the nanomolar to picomolar range []. VTX-11e has emerged as a valuable tool in scientific research, particularly in the context of cancer biology, due to its ability to effectively inhibit the MAPK/ERK signaling pathway, a key regulator of cell proliferation, survival, and differentiation often dysregulated in various cancers [, , ].
VX-11e was developed by Vertex Pharmaceuticals and has been characterized in several studies for its efficacy against cancer cell lines. The compound is known for its ability to selectively inhibit ERK2 without significantly affecting other kinases, which enhances its therapeutic potential while minimizing side effects associated with broader kinase inhibition .
VX-11e is classified as a type-I kinase inhibitor. It exhibits unique kinetic properties characterized by slow dissociation rates from its target, which contributes to its effectiveness as an anticancer agent . The compound's chemical structure is defined by the International Chemical Identifier (CAS) number 896720-20-0.
The synthesis of VX-11e involves a multi-step organic synthesis process that typically includes the preparation of pyrimidylpyrrole derivatives. The design is guided by structure-activity relationship studies aimed at optimizing binding affinity and selectivity for ERK2.
The synthetic route often begins with commercially available starting materials that undergo various transformations, including cyclization and functional group modifications. The final product is purified using techniques such as high-performance liquid chromatography to ensure a high degree of purity, typically above 99% .
The molecular structure of VX-11e includes a pyrimidylpyrrole core that facilitates its interaction with the active site of ERK2. The compound's specific conformation allows it to exploit unique binding pockets within the enzyme, enhancing its selectivity .
The three-dimensional structure of VX-11e complexed with phosphorylated ERK2 has been elucidated through X-ray crystallography, revealing critical interactions that stabilize the inhibitor within the kinase domain. The structural data indicates that VX-11e induces conformational changes in ERK2 that are essential for its inhibitory action .
VX-11e primarily acts through competitive inhibition of ERK2, preventing ATP from binding to the active site. This inhibition disrupts downstream signaling pathways that promote cell proliferation and survival in cancer cells.
In vitro assays have demonstrated that VX-11e effectively inhibits ERK2 activity with an IC50 value of approximately 48 nM in specific cancer cell lines such as HT29 . The compound's mechanism involves altering the phosphorylation state of ERK2, leading to reduced activation of downstream targets involved in oncogenic signaling.
The mechanism by which VX-11e exerts its effects involves binding to the active site of ERK2, thereby blocking the phosphorylation cascade that would normally result from growth factor stimulation. This leads to cell cycle arrest and apoptosis in sensitive cancer cell lines.
Studies have shown that treatment with VX-11e results in increased expression of p21, a cyclin-dependent kinase inhibitor, while decreasing levels of survivin and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), both of which are associated with cell survival and proliferation . These molecular changes contribute to the compound's anticancer efficacy.
VX-11e is a solid at room temperature with good solubility in dimethyl sulfoxide (DMSO), making it suitable for various biological assays. It has a favorable pharmacokinetic profile that supports oral administration in preclinical models .
The chemical stability of VX-11e under physiological conditions has been evaluated, confirming its robustness as a therapeutic agent. Its selective inhibition profile minimizes off-target effects, enhancing its safety profile for potential clinical use .
VX-11e is primarily used in research settings to study the role of ERK signaling in cancer biology. Its ability to selectively inhibit ERK2 makes it a valuable tool for investigating therapeutic strategies targeting this pathway. Additionally, it has been explored in combination therapies for enhanced anticancer effects against resistant tumor types.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: